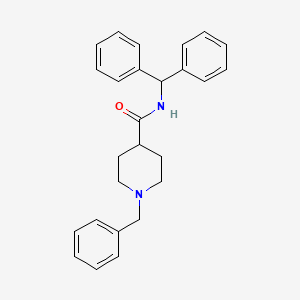
N~1~-(3,5-dichlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3,5-dichlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as DCPG, and it has been found to have potential applications in various fields such as neuroscience, pharmacology, and biochemistry.
Wirkmechanismus
DCPG modulates the activity of NMDA receptors by binding to a specific site on the receptor. This binding enhances the activity of the receptor by increasing the duration of the open state and the frequency of channel opening. This leads to increased calcium influx into the cell, which can activate various signaling pathways involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DCPG has been found to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a process involved in memory formation. DCPG has also been found to increase the release of various neurotransmitters such as glutamate and dopamine, which can have a significant impact on brain function. Additionally, DCPG has been found to have potential anti-inflammatory effects, which can be beneficial in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DCPG has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. Additionally, DCPG has been extensively studied, and its mechanism of action is well understood. However, one limitation of DCPG is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to cells or animals in lab experiments.
Zukünftige Richtungen
There are several future directions for research on DCPG. One potential direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to understand the long-term effects of DCPG on brain function and behavior. Finally, future studies could investigate the potential use of DCPG in combination with other compounds to enhance its therapeutic effects.
Synthesemethoden
DCPG is synthesized by reacting 3,5-dichloroaniline, 4-nitrobenzene sulfonyl chloride, and glycine in the presence of a base. The reaction produces a white crystalline solid that is purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
DCPG has been extensively studied for its potential application in neuroscience and pharmacology. It has been found to modulate the activity of NMDA receptors, which are involved in various physiological processes such as learning and memory. DCPG has been shown to enhance the activity of NMDA receptors, which can lead to increased synaptic plasticity and improved cognitive function. Additionally, DCPG has been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O5S/c21-14-10-15(22)12-16(11-14)23-20(26)13-24(17-6-8-18(9-7-17)25(27)28)31(29,30)19-4-2-1-3-5-19/h1-12H,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJWEQCKBDYNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5174182.png)

![N-{1-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5174197.png)

![2-(1H-benzimidazol-2-ylthio)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5174202.png)
![ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5174208.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B5174210.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5174218.png)



![N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5174231.png)
![isopropyl 2-(5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5174249.png)
![4-[4-(3-methoxybenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5174265.png)